2-Benzyl-7-fluoro-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-Benzyl-7-fluoro-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of polycyclic aromatic compounds
Preparation Methods
The synthesis of 2-Benzyl-7-fluoro-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common method includes the use of a Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature . Industrial production methods often involve the use of microwave-dielectric heating to increase yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic rings. Reagents like halogens or nitrating agents can be used under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Benzyl-7-fluoro-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-fluoro-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, altering their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-Benzyl-7-fluoro-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
Phenylpyridines: These compounds also contain a benzene ring linked to a pyridine ring and share similar chemical properties.
Pyrrolo[3,4-c]pyridine derivatives: These compounds have shown similar biological activities and are used in related research applications.
Imidazole derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H15FN2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-benzyl-7-fluoro-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H15FN2O3/c24-15-9-10-18-16(12-15)21(27)19-20(17-8-4-5-11-25-17)26(23(28)22(19)29-18)13-14-6-2-1-3-7-14/h1-12,20H,13H2 |
InChI Key |
SQBDVQQRBNIDAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=N5 |
Origin of Product |
United States |
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